molecular formula C14H24ClNO B5158112 2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride

2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride

Cat. No. B5158112
M. Wt: 257.80 g/mol
InChI Key: VTAYYKVTQBMWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride is a chemical compound that has shown potential in scientific research applications. This compound is also known as MTIUH or MTUH, and it belongs to the class of cyclic ketones. The synthesis method of MTIUH is complex, and it requires expertise in organic chemistry. In

Mechanism of Action

The mechanism of action of MTIUH is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. MTIUH has also been shown to enhance the activity of certain enzymes that are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MTIUH has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. MTIUH has also been shown to inhibit the growth of cancer cells and to enhance the activity of certain neurotransmitters. Additionally, MTIUH has been shown to improve cognitive function and to reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using MTIUH in lab experiments include its potential for treating various diseases and its ability to inhibit the growth of cancer cells. Additionally, MTIUH has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, the limitations of using MTIUH in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of MTIUH. One direction is to further investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential in treating cardiovascular diseases. Additionally, future research could focus on understanding the mechanism of action of MTIUH and developing a more efficient synthesis method. Overall, MTIUH has shown potential in various scientific research applications, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of MTIUH involves the reaction between tricyclo[4.3.1.1~3,8~]undec-9-ene and methylamine. The reaction takes place in the presence of a catalyst, which is usually palladium on carbon. The product of this reaction is then treated with ethyl chloroformate to form the final product, MTIUH. The synthesis method of MTIUH is challenging, and it requires expertise in organic chemistry.

Scientific Research Applications

MTIUH has shown potential in scientific research applications. It has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. MTIUH has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MTIUH has been studied for its potential in treating cardiovascular diseases.

properties

IUPAC Name

2-(methylamino)-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-15-9-13(16)14-6-10-2-3-11(7-14)5-12(4-10)8-14;/h10-12,15H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAYYKVTQBMWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C12CC3CCC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride

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